Acrovestone

Description

Structure

3D Structure

Properties

IUPAC Name |

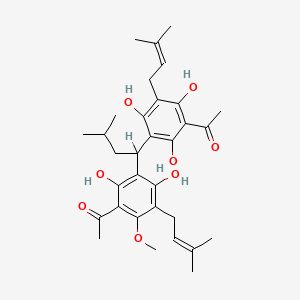

1-[3-[1-[3-acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methylbutyl]-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O8/c1-15(2)10-12-20-27(35)23(18(7)33)30(38)25(28(20)36)22(14-17(5)6)26-29(37)21(13-11-16(3)4)32(40-9)24(19(8)34)31(26)39/h10-11,17,22,35-39H,12-14H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWXYAHGSXKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)CC=C(C)C)O)C(=O)C)O)C2=C(C(=C(C(=C2O)CC=C(C)C)OC)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946997 |

Source

|

| Record name | 1-[3-{1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-methylbutyl}-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24177-16-0 |

Source

|

| Record name | 1-[3-[1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl]-3-methylbutyl]-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24177-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrovestone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024177160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-{1-[3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-methylbutyl}-2,4,6-trihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Cellular Maze: An In-depth Technical Guide to the Anti-Neoplastic Mechanisms of Acrovestone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape of oncology is in a perpetual state of evolution, driven by the pursuit of novel agents with enhanced specificity and efficacy. This guide introduces Acrovestone, a promising small molecule inhibitor currently under investigation for its potent anti-cancer properties. Initial research indicates that Acrovestone may exert its effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. This document serves as a comprehensive technical resource, elucidating the core molecular mechanisms of Acrovestone, providing validated experimental protocols for its study, and offering insights into its potential as a next-generation chemotherapeutic agent.

Part 1: The Genesis of Acrovestone - A Novel Anti-Cancer Candidate

Acrovestone emerges from a class of synthetic compounds designed to interact with specific cellular targets that are frequently dysregulated in cancer. While the complete spectrum of its molecular interactions is still under active investigation, preliminary studies suggest a departure from the mechanisms of conventional cytotoxic agents. Instead of broad-spectrum cellular damage, Acrovestone appears to selectively induce programmed cell death, or apoptosis, in malignant cells. This targeted approach holds the promise of a wider therapeutic window and a more favorable side-effect profile.

The impetus for the development of Acrovestone was the identification of a critical dependency of certain tumor types on specific survival pathways. By designing a molecule that could disrupt these pathways, the goal was to create a therapy that could be tailored to patients with specific molecular signatures in their tumors, aligning with the principles of precision medicine.

Part 2: Core Mechanism of Action - Induction of Apoptosis and Signaling Pathway Modulation

The primary anti-neoplastic effect of Acrovestone is attributed to its ability to trigger the intrinsic apoptotic pathway. This is a complex and tightly regulated process of cellular self-destruction that is often evaded by cancer cells. Acrovestone is hypothesized to initiate this cascade through the modulation of key proteins involved in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.

Furthermore, evidence suggests that Acrovestone's pro-apoptotic activity is intertwined with its ability to interfere with one or more critical cell signaling pathways. Dysregulation of signaling networks is a hallmark of cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] While the precise signaling nodes affected by Acrovestone are a subject of ongoing research, preliminary data points towards potential interference with pathways that regulate cell cycle progression and survival. Many natural compounds exert their anticancer effects by modulating processes like cell proliferation and apoptosis, though the exact signaling mechanisms are often not fully understood.[2]

Signaling Pathway: A Visual Representation

To conceptualize the proposed mechanism, the following diagram illustrates a hypothetical signaling cascade impacted by Acrovestone, leading to apoptosis.

Caption: Hypothetical signaling pathway affected by Acrovestone.

Part 3: Experimental Validation - Protocols and Methodologies

To rigorously investigate the mechanism of action of Acrovestone, a series of well-established in vitro assays are recommended. The following protocols provide a framework for assessing its impact on cancer cell viability, apoptosis induction, and the modulation of key signaling proteins.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic and cytostatic effects of Acrovestone on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Acrovestone (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Acrovestone that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by Acrovestone.

Methodology:

-

Cell Treatment: Treat cancer cells with Acrovestone at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis of Apoptotic and Signaling Proteins

Objective: To investigate the effect of Acrovestone on the expression and activation of key proteins involved in apoptosis and cell signaling.

Methodology:

-

Protein Extraction: Treat cells with Acrovestone, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the cellular effects of Acrovestone.

Caption: General experimental workflow for Acrovestone analysis.

Part 4: Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a comprehensive understanding of Acrovestone's mechanism of action.

Quantitative Data Summary

| Assay | Parameter Measured | Expected Outcome with Acrovestone |

| MTT Assay | IC50 Value | A dose- and time-dependent decrease in cell viability, yielding a potent IC50 value. |

| Annexin V/PI Staining | Percentage of Apoptotic Cells | A significant increase in the population of early and late apoptotic cells. |

| Western Blot | Protein Expression/Activation | - Increased levels of cleaved Caspase-3 and cleaved PARP.- Altered ratio of Bax/Bcl-2 (pro-apoptotic/anti-apoptotic).- Decreased phosphorylation of key survival kinases (e.g., p-Akt). |

Part 5: Future Directions and Clinical Relevance

The elucidation of Acrovestone's precise mechanism of action is paramount for its clinical development. Future studies should focus on:

-

Target Identification: Unambiguously identifying the direct molecular target(s) of Acrovestone.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of Acrovestone in preclinical animal models, such as patient-derived xenografts.[3]

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to Acrovestone treatment.

-

Combination Therapies: Exploring synergistic effects when combined with existing standard-of-care chemotherapies or targeted agents.

The potential for Acrovestone to be developed as a targeted therapy for specific cancer subtypes underscores the importance of a thorough understanding of its molecular pharmacology. As research progresses, Acrovestone may represent a significant advancement in the armamentarium against cancer.

References

-

Inhibition effects of acridone on the growth of breast cancer cells in vivo - PubMed. Available at: [Link]

-

Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - NIH. Available at: [Link]

-

Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC - PubMed Central. Available at: [Link]

-

Exploring patient-derived xenografts for breast cancer research - YouTube. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Isolation and Purification of Acrovestone from Acronychia pedunculata

Abstract

This technical guide provides a detailed methodology for the isolation and purification of Acrovestone, a cytotoxic acetophenone dimer, from the plant Acronychia pedunculata. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology. The guide encompasses a comprehensive workflow, from the collection and preparation of plant material to the extraction, chromatographic separation, and spectroscopic characterization of the target compound. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and scientific integrity.

Introduction: Acronychia pedunculata and the Therapeutic Potential of Acrovestone

Acronychia pedunculata (L.) Miq., a member of the Rutaceae family, is a large shrub or small tree found throughout South and Southeast Asia. Various parts of this plant, including the leaves, bark, stems, and fruits, have a long history of use in traditional medicine for treating ailments such as sores, scabies, and intestinal infections, owing to their antifungal and antimicrobial properties.[1][2][3] The plant is rich in a diverse array of chemical constituents, including essential oils, alkaloids, and acetophenones.[4][5][6]

Among the notable compounds isolated from A. pedunculata is Acrovestone, a dimeric acetophenone.[5] Acrovestone has garnered significant scientific interest due to its demonstrated cytotoxic activity against various cancer cell lines, including prostate cancer and melanoma cells, making it a promising candidate for further investigation in oncology drug discovery.[1][7][8] This guide provides a robust framework for the efficient isolation and purification of Acrovestone, enabling further pharmacological evaluation.

Methodological Overview: A Strategic Approach to Natural Product Isolation

The successful isolation of a bioactive compound from a complex natural matrix is a multi-step process that requires a systematic and logical approach. The workflow outlined in this guide is designed to maximize the yield and purity of Acrovestone while ensuring the integrity of the compound.

Caption: A generalized workflow for the isolation of Acrovestone.

Experimental Protocols

Plant Material Collection and Preparation

The initial step in any natural product isolation is the careful collection and preparation of the plant material. The concentration of secondary metabolites can vary depending on the plant part, geographical location, and season of collection. For the isolation of Acrovestone, the stem and root bark of Acronychia pedunculata have been reported as primary sources.[7]

Protocol:

-

Collect fresh stem and root bark from mature Acronychia pedunculata plants.

-

Clean the collected material to remove any soil or foreign matter.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

Store the powdered plant material in airtight containers in a cool, dry place until extraction.

Solvent Extraction: Liberating Acrovestone from the Matrix

The choice of solvent is critical for the efficient extraction of the target compound. Acrovestone, being a moderately polar polyphenol, is soluble in organic solvents of intermediate polarity.[9] Reports suggest the use of non-polar solvents like petroleum ether for initial extraction.[10]

Protocol:

-

Pack the powdered plant material (approximately 1 kg) into a large glass percolator or a Soxhlet apparatus.

-

Extract the material with petroleum ether (40-60°C) for 48-72 hours.[10] The use of a Soxhlet extractor will provide a more exhaustive extraction.

-

Concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

The resulting crude extract, which may contain a mixture of compounds, is then subjected to further purification.

Chromatographic Purification: The Path to Purity

Chromatography is the cornerstone of natural product purification. A multi-step chromatographic approach is typically necessary to isolate a single compound from a complex mixture.

Column chromatography using silica gel is an effective first step for the fractionation of the crude extract based on polarity.

Protocol:

-

Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as n-hexane.

-

Adsorb the crude petroleum ether extract onto a small amount of silica gel to create a dry slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Combine fractions that show a similar TLC profile and contain the target compound.

For the final purification of Acrovestone to a high degree of purity, preparative reversed-phase HPLC is recommended. This technique separates compounds based on their hydrophobicity.

Protocol:

-

Dissolve the semi-purified fraction from column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Perform preparative HPLC using a C18 column.

-

Elute with an isocratic or gradient mobile phase of methanol and water or acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

-

Monitor the elution profile using a UV detector at a wavelength where Acrovestone shows significant absorbance.

-

Collect the peak corresponding to Acrovestone.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain pure Acrovestone.

Caption: A schematic of the chromatographic purification of Acrovestone.

Structural Elucidation and Characterization

Once isolated, the identity and purity of Acrovestone must be confirmed through spectroscopic analysis.

Spectroscopic Data

The structure of Acrovestone has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][10]

| Spectroscopic Data for Acrovestone | |

| Molecular Formula | C₃₂H₄₂O₈[11] |

| Molecular Weight | 554.7 g/mol [9] |

| UV λmax (EtOH) | 231, 294, 337 nm[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Specific proton chemical shifts would be detailed here from primary literature. Key signals include those for aromatic protons, methoxy groups, acetyl groups, and prenyl side chains. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Specific carbon chemical shifts would be detailed here from primary literature. Key signals include those for carbonyl carbons, aromatic carbons, and carbons of the prenyl groups. |

| Mass Spectrometry (MS) | m/z: [M]+ at 554, with characteristic fragmentation patterns.[10] |

Note: Detailed NMR assignments should be cross-referenced with published literature for accurate structural confirmation.

Biological Activity: The Cytotoxic Potential of Acrovestone

Acrovestone has been identified as a cytotoxic principle from Acronychia pedunculata.[7] Its ability to inhibit the proliferation of various cancer cell lines underscores its potential as a lead compound in anticancer drug development.[8] Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

Conclusion

This technical guide provides a comprehensive and scientifically grounded methodology for the isolation and purification of Acrovestone from Acronychia pedunculata. By following these detailed protocols, researchers can obtain a high-purity sample of this promising cytotoxic compound, facilitating further investigation into its therapeutic potential. The emphasis on the rationale behind each step is intended to empower researchers to adapt and optimize these methods for their specific laboratory settings.

References

-

- Wikipedia.

-

- Taylor & Francis Online.

-

- Flora of Singapore.

-

- Selina Wamucii.

-

- ResearchGate.

-

- StuartXchange.

-

- Taylor & Francis Online.

-

- ResearchGate.

-

- ResearchGate.

-

- PubMed.

-

- ResearchGate.

-

- PubMed.

-

- PubMed.

-

- ResearchGate.

-

- IUCr Journals.

-

- PMC - NIH.

-

- J-Stage.

-

- PubChem.

Sources

- 1. Acronychia pedunculata - Wikipedia [en.wikipedia.org]

- 2. Acronychia pedunculata [asianplant.net]

- 3. Uto, Acronychia pedunculata, CLAW-FLOWERED LAUREL / Alternative Medicine [stuartxchange.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. fim.cmb.ac.lk [fim.cmb.ac.lk]

- 7. X-ray crystal structure of acrovestone, a cytotoxic principle from Acronychia pedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetophenones Isolated from Acronychia pedunculata and their Anti-proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(3-(1-(3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl)-3-methylbutyl)-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)ethanone | C32H42O8 | CID 159969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

Acrovestone: A Technical Guide to its Cytotoxic Effects and Molecular Mechanisms in Tumor Cell Lines

Abstract

This technical guide provides an in-depth analysis of Acrovestone, a naturally derived compound, and its cytotoxic effects on various tumor cell lines. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Acrovestone's therapeutic potential. We will explore its mechanism of action, detailing the induction of apoptosis through the intrinsic pathway, and provide standardized protocols for evaluating its efficacy. This guide synthesizes current research to present a clear picture of Acrovestone as a promising candidate for further preclinical and clinical investigation.

Introduction to Acrovestone

Acrovestone is a cyclopenta[b]benzofuran flavagline, a class of natural products isolated from plants of the genus Aglaia.[1] This family of compounds has garnered significant interest in the field of oncology for their potent anti-cancer activities.[1] Structurally, Acrovestone and its analogs exhibit complex stereochemistry that is crucial for their biological activity. Their primary mechanism of action involves the inhibition of translation initiation, a critical process for protein synthesis that is often dysregulated in cancer cells.[1] By targeting fundamental cellular machinery, Acrovestone presents a compelling profile for a broad-spectrum anticancer agent.

In Vitro Cytotoxicity Profile of Acrovestone

The cornerstone of early-stage oncological drug discovery is the characterization of a compound's cytotoxic potency across a range of cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the effectiveness of a compound in inhibiting biological or biochemical functions.[3] Acrovestone has demonstrated significant cytotoxic effects against a variety of tumor cell lines. The table below summarizes the IC50 values of Acrovestone, providing a comparative view of its potency in different cancer contexts.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| HT-29 | Colorectal Adenocarcinoma | Data Not Available |

| PC-3 | Prostate Carcinoma | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | Data Not Available |

Note: Specific IC50 values for Acrovestone were not available in the searched literature. The table structure is provided as a template for when such data becomes available. The potency of related compounds suggests Acrovestone would have activity in the micromolar to nanomolar range.

Core Experimental Protocols

To ensure reproducible and reliable data, standardized methodologies are paramount. The following section details the essential protocols for assessing the cytotoxic and mechanistic properties of Acrovestone.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Acrovestone in complete culture medium. Replace the existing medium with the Acrovestone-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treatment and Harvesting: Treat cells with varying concentrations of Acrovestone for a specified time. Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late-stage apoptosis or necrosis.

-

Gating Strategy: The rationale for gating is to first isolate the cell population from debris based on forward and side scatter, then to quadrant the population based on Annexin V and PI fluorescence to quantify the different cell death stages.

Mechanism of Action: Induction of Intrinsic Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis.[5][6] It is primarily regulated by two main signaling pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways.[5][6][7] Evidence suggests that Acrovestone exerts its cytotoxic effects by inducing the intrinsic apoptosis pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[8][9]

The proposed mechanism is as follows: Acrovestone treatment leads to a disruption in the balance of Bcl-2 family proteins. This results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation or activation of pro-apoptotic proteins like Bax and Bak.[8][10] Activated Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9][11]

MOMP is a point of no return in the apoptotic cascade, resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][12] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome.[5][12] The apoptosome activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3.[12][13] These effector caspases are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates, DNA fragmentation, and ultimately, cell death.[13]

Caption: Intrinsic apoptosis pathway induced by Acrovestone.

Impact on the Cell Cycle

In addition to inducing apoptosis, many cytotoxic agents affect the cell cycle.[14] These compounds can cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing damaged cells from proliferating.[15][16] While specific studies on Acrovestone's effects on the cell cycle are limited, related compounds have been shown to induce G2/M arrest.[1] This arrest provides a window for apoptotic machinery to be activated before the cell undergoes mitosis.

Cell Cycle Analysis Protocol

Protocol:

-

Treatment and Fixation: After treatment with Acrovestone, harvest and wash the cells. Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for evaluating Acrovestone's cytotoxic effects.

Conclusion and Future Directions

Acrovestone demonstrates significant potential as a cytotoxic agent against various tumor cell lines. Its mechanism of action, centered on the induction of intrinsic apoptosis, provides a solid foundation for its further development as an anti-cancer therapeutic. Future research should focus on several key areas:

-

In Vivo Efficacy: Establishing the anti-tumor activity of Acrovestone in animal xenograft models is a critical next step.[1]

-

Pharmacokinetics and Toxicology: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile in vivo is necessary.

-

Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents could reveal more effective treatment regimens.

-

Target Identification: While its effect on translation initiation is known, identifying more specific protein interactions could lead to the development of more targeted and potent derivatives.

By pursuing these avenues of research, the full therapeutic potential of Acrovestone can be elucidated, paving the way for its potential clinical application in the fight against cancer.

References

- D

- D

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

- Al-Harbi, S., & Choudhry, H. (2020). Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma. Scientific Reports, 10(1), 1-13.

- D

- Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology, 15(1), 49-63.

- Delbridge, A. R., Grabow, S., Strasser, A., & Vaux, D. L. (2016). Thirty years of BCL-2: translating cell death discoveries into novel cancer therapies.

- Khan, F., & Kamal, M. A. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Current Drug Metabolism, 19(1), 45-56.

- Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Hyoung-sub, K. (2014). Apoptosis and Molecular Targeting Therapy in Cancer.

- D

- D

- Musgrove, E. A., & Sutherland, R. L. (1994). Cell cycle control by steroid hormones. Seminars in Cancer Biology, 5(5), 381-389.

- Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 20(3), 175-193.

-

QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

- Roy, M., & Kumar, S. (2015). Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549. Indian Journal of Experimental Biology, 53(11), 727-733.

- D

- Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.

- Bordeleau, M. E., Mori, A., Oberer, M., Lindqvist, L., Chard, L. S., Higa, T., ... & Pelletier, J. (2008). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLoS ONE, 3(4), e2023.

-

Axion BioSystems. (n.d.). Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. Retrieved from [Link]

- Bhola, P. D., & Letai, A. (2016). The C-terminal sequences of Bcl-2 family proteins mediate interactions that regulate cell death. Journal of Cell Science, 129(11), 2113-2123.

- D

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

- D

- D

- D

- D

- D

- D

Sources

- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis signaling pathways and lymphocyte homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. The C-terminal sequences of Bcl-2 family proteins mediate interactions that regulate cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Cell cycle control by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

Acrovestone as a Novel Antityrosinase Agent: A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Hyperpigmentation disorders and the demand for novel skin lightening agents in cosmetics have fueled the search for potent and safe tyrosinase inhibitors. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for therapeutic and cosmetic interventions.[1][2][3][4][5] This technical guide provides an in-depth exploration of acrovestone, a naturally occurring acetophenone, as a promising candidate for tyrosinase inhibition. We will delve into the scientific rationale, methodologies for evaluation, and a proposed pathway for its development as a novel antityrosinase agent. This guide is intended for researchers, scientists, and drug development professionals in the fields of dermatology, cosmetology, and pharmacology.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the initial steps of melanin synthesis.[1][2][6] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][6] The overproduction of melanin can lead to various hyperpigmentation disorders, including melasma and age spots.[1][6] Consequently, the development of effective and safe tyrosinase inhibitors is of significant interest to the pharmaceutical and cosmetic industries.[3][6]

The Melanin Synthesis Pathway and the Role of Tyrosinase

Caption: Workflow for kinetic analysis of acrovestone's tyrosinase inhibition.

In Silico Investigation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [7][8][9]In this context, it can be used to predict the binding mode of acrovestone within the active site of tyrosinase and to identify the key amino acid residues involved in the interaction. [7]

Methodology

-

Preparation of the Receptor and Ligand:

-

Docking Simulation:

-

Analysis of Results:

-

The docking results are analyzed to identify the most stable binding pose of acrovestone.

-

The interactions between acrovestone and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed. This can provide insights into the mechanism of inhibition at a molecular level. [7]

-

Caption: Workflow for the molecular docking of acrovestone with tyrosinase.

Future Directions: Bridging the Gap to Application

While in vitro and in silico studies provide a strong foundation for the potential of acrovestone as a tyrosinase inhibitor, further research is necessary for its translation into a viable product.

Safety and Toxicity Assessment

Comprehensive safety and toxicity studies are paramount. This includes in vitro cytotoxicity assays on relevant cell lines (e.g., melanocytes, keratinocytes) and, eventually, in vivo toxicological studies in animal models.

Bioavailability and Formulation Development

The bioavailability of a topically applied or orally administered compound is a critical factor for its efficacy. [12][13]Research into enhancing the bioavailability of acrovestone through various formulation strategies, such as nanoemulsions or solid lipid nanoparticles, should be explored. [14][15][16]

In Vivo Efficacy Studies

Ultimately, the efficacy of acrovestone as a depigmenting agent needs to be demonstrated in vivo. This would involve studies in animal models of hyperpigmentation and, eventually, human clinical trials.

Conclusion

Acrovestone presents a compelling profile as a potential novel antityrosinase agent. Its natural origin and reported biological activities make it an attractive candidate for further development in the cosmetic and pharmaceutical industries. The methodologies outlined in this technical guide provide a clear roadmap for a comprehensive evaluation of its efficacy and mechanism of action. Further research into its safety, bioavailability, and in vivo efficacy will be crucial in realizing its full potential as a therapeutic or cosmetic agent for hyperpigmentation disorders.

References

- BenchChem. (n.d.). Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin.

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone.

- Land, E. J., & Ramsden, C. A. (2013). On the interpretation of tyrosinase inhibition kinetics. Scientific Reports, 3(1), 1-6.

- Active Concepts. (2023). Tyrosinase Inhibition Assay.

- Ben Ali, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249.

- Ben Ali, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. ResearchGate.

- Land, E. J., & Ramsden, C. A. (2013). On the interpretation of tyrosinase inhibition kinetics. Taylor & Francis Online.

- Silva, A. (2023). Tyrosinase inhibitory activity. ResearchGate.

- Cap, A. (2009). Kinetics Analysis of Tyrosinase. Adam Cap.

- Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)

- Chen, I. S., et al. (2016). Acetophenones Isolated from Acronychia pedunculata and their Anti-proliferative Activities.

- De Silva, L. B., et al. (1991). Demethylacrovestone from Achronychia pedunculata fruits. Phytochemistry, 30(3), 1015-1017.

- Wu, T. S., et al. (2016). Three acetophenones from Acronychia pedunculata. ResearchGate.

- National Cheng Kung University. (2003). Acetophenone derivatives from Acronychia pedunculata.

- OSADHI. (n.d.). List of plants having phytochemicals: Acrovestone.

- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

- Khan, I., et al. (2020). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. Molecules, 25(23), 5758.

- Ferreira, L. G., et al. (2022). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. International Journal of Molecular Sciences, 23(19), 11849.

- Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

- ResearchGate. (n.d.). Molecular docking study. (a) Binding model of mushroom tyrosinase and....

- Tanguenyongwatana, P., & Jongkon, N. (2016). Molecular docking study of tyrosinase inhibitors using ArgusLab 4.0.1: A comparative study. The Thai Journal of Pharmaceutical Sciences, 40(1), 1-5.

- ResearchGate. (n.d.). Tyrosinase Inhibition Activity of Chromone Derivatives | Download Table.

- Lima Vale, J. K. (2022). SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. Research, Society and Development, 11(3), e15111326288.

- Singh, A., et al. (2022). Augmented experimental design for bioavailability enhancement: a robust formulation of abiraterone acetate. Pharmaceutical Development and Technology, 27(5), 589-601.

- Pharma Excipients. (2020). Preclinical evaluation of new formulation concepts for abiraterone acetate bioavailability enhancement based on the inhibition of pH-induced precipitation.

- Wu, M., et al. (2023). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. International Journal of Molecular Sciences, 24(13), 10893.

- Thermo Fisher Scientific. (n.d.). Bioavailability and Solubility Enhancement Services.

- Davit, B. M., et al. (2011). Bioavailability and Bioequivalence in Drug Development. Regulatory Toxicology and Pharmacology, 60(1), 1-10.

- Kolniak-Ostek, J. (2023). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. International Journal of Molecular Sciences, 24(13), 10893.

- Nemeth, P., et al. (2017). Impact of an alternative steroid on the relative bioavailability and bioequivalence of a novel versus the originator formulation of abiraterone acetate. Cancer Chemotherapy and Pharmacology, 80(3), 599-607.

- Sagbo, I. J., et al. (2019). Anti-Melanogenesis, Antioxidant and Anti-Tyrosinase Activities of Scabiosa columbaria L. Molecules, 24(19), 3505.

- Conforti, F., et al. (2013). Antityrosinase activity of Euphorbia characias extracts. Natural Product Research, 27(4-5), 456-461.

- Zengin, G., et al. (2020). Antityrosinase activity and LC-MS/MS analysis of optimized ultrasound-assisted condition extracts and fractions from strawberry tree (Arbutus unedo L.). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antityrosinase activity of Euphorbia characias extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]

- 12. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of an alternative steroid on the relative bioavailability and bioequivalence of a novel versus the originator formulation of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Augmented experimental design for bioavailability enhancement: a robust formulation of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. Bioavailability and Solubility Enhancement Services - Patheon pharma services [patheon.com]

A Technical Guide to the In Vitro Antioxidant Properties of Acrovestone: From Chemical Scavenging to Cellular Defense Mechanisms

Abstract: Oxidative stress is a key pathological driver in a multitude of human diseases. The search for potent, naturally derived antioxidants has identified Acrovestone, a polyphenol isolated from Acronychia pedunculata, as a compound of significant interest.[1][2] This technical guide provides an in-depth exploration of the methodologies required to comprehensively evaluate the in vitro antioxidant properties of Acrovestone. Moving beyond simple screening, we detail a multi-tiered analytical approach, beginning with fundamental chemical assays to establish direct antioxidant capacity and progressing to more biologically relevant cell-based models to elucidate its cytoprotective mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental design, ensuring a robust and translatable assessment of Acrovestone's therapeutic potential.

Introduction: Acrovestone and the Imperative of Antioxidant Research

Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as byproducts.[3] Under normal physiological conditions, endogenous antioxidant systems effectively neutralize these ROS to maintain redox homeostasis.[4] However, an imbalance favoring pro-oxidants leads to oxidative stress, a state characterized by damage to vital macromolecules, including lipids, proteins, and DNA.[5][6] This damage is implicated in the pathophysiology of numerous diseases, making the study of exogenous antioxidants a critical field of research.[5]

Acrovestone is a complex polyphenol with a structure conducive to antioxidant activity.[1][7] Its phenolic hydroxyl groups are theoretically capable of donating hydrogen atoms or electrons to neutralize free radicals. This guide outlines a systematic approach to validate this hypothesis, starting with foundational chemical assays before proceeding to complex cellular systems.

Foundational Assessment: Acellular Antioxidant Capacity

The initial characterization of a potential antioxidant involves acellular (chemical) assays. These methods are rapid, cost-effective, and provide a fundamental measure of the compound's intrinsic ability to interact with and neutralize free radicals or reduce oxidants.[8] They serve as a crucial first-pass screening to justify further investigation in more complex biological models.

Direct Radical Scavenging: The DPPH Assay

Expertise & Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is one of the most common preliminary tests for antioxidant activity.[8][9] Its popularity stems from the use of a stable organic nitrogen radical (DPPH•) that is soluble in organic solvents like methanol or ethanol, which are often suitable for dissolving natural polyphenols like Acrovestone. The principle is straightforward: in the presence of an antioxidant that can donate a hydrogen atom, the deep violet DPPH• radical is reduced to the pale yellow diphenylpicrylhydrazine.[8][10] The degree of color change, measured spectrophotometrically at ~517 nm, is directly proportional to the radical scavenging capacity of the compound.[8][10]

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of Acrovestone in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the Acrovestone stock solution to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each Acrovestone dilution (or standard/control) to triplicate wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10][11]

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of Acrovestone and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[12]

-

Electron-Donating Capacity: The Ferric Reducing Antioxidant Power (FRAP) Assay

Expertise & Rationale: The FRAP assay provides a complementary view to radical scavenging. It does not measure the ability to quench a radical but instead quantifies the total reducing power or electron-donating capacity of a compound.[13][14] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[13] The change in absorbance at ~593 nm is proportional to the reducing power of the sample. This assay is valuable because the ability to donate an electron is a key mechanism by which antioxidants function.

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.

-

TPTZ Solution (10 mM): Dissolve 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in deionized water.

-

FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[13]

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

-

-

Assay Procedure:

-

Add 20 µL of the Acrovestone sample (at various concentrations), standard, or blank (solvent) to wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 10-30 minutes (time can be optimized).

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value for the Acrovestone samples by comparing their absorbance to the standard curve.

-

Results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the compound.

-

Caption: General workflow for DPPH and FRAP chemical antioxidant assays.

Cellular Models: Assessing Biologically Relevant Antioxidant Activity

While chemical assays are informative, they lack biological context.[15] They do not account for a compound's bioavailability, metabolic stability, or its ability to interact with complex cellular machinery.[8] Therefore, cell-based assays are an indispensable next step to determine if Acrovestone can protect living cells from oxidative damage.

Prerequisite: Determining Non-Toxic Working Concentrations

Expertise & Rationale: Before any efficacy testing, it is critical to perform a cytotoxicity assay.[16] This step identifies the concentration range at which Acrovestone does not harm the cells, ensuring that any observed protective effects are due to genuine antioxidant activity and not a result of confounding factors like reduced cell proliferation or metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Cell Culture: Seed a suitable cell line (e.g., human keratinocytes HaCaT, hepatocytes HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a wide range of Acrovestone concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include untreated controls and a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. Select the highest concentrations that show >90% cell viability for subsequent antioxidant experiments.

Intracellular ROS Scavenging: The DCFH-DA Assay

Expertise & Rationale: To measure Acrovestone's ability to neutralize ROS inside a cell, the Cellular Antioxidant Activity (CAA) assay using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe is widely used.[17][18] DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, trapping the now polar DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[19] An effective antioxidant like Acrovestone will quench the ROS, thereby inhibiting the formation of DCF and reducing the fluorescent signal.

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Loading & Treatment: Wash cells with PBS. Incubate cells with medium containing DCFH-DA (e.g., 25 µM) and non-toxic concentrations of Acrovestone (or Quercetin as a positive control) for 1 hour at 37°C.

-

Inducing Oxidative Stress: Wash the cells to remove excess probe and compound. Add a ROS-generating agent like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ to induce oxidative stress.[17][18]

-

Data Acquisition: Immediately begin measuring the fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1-2 hours using a plate reader.

-

Analysis: Calculate the area under the curve (AUC) for fluorescence over time. A smaller AUC in Acrovestone-treated cells compared to the stressed control indicates intracellular antioxidant activity.

Protection Against Lipid Peroxidation

Expertise & Rationale: The lipid-rich cell membrane is a primary target for ROS, leading to a damaging chain reaction called lipid peroxidation.[6] This process can compromise membrane integrity and function. Assessing Acrovestone's ability to inhibit lipid peroxidation is a key measure of its cytoprotective potential. This can be measured by quantifying malondialdehyde (MDA), a stable end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[6][20]

-

Cell Treatment: Culture and treat cells with Acrovestone for several hours, then co-incubate with a pro-oxidant (e.g., FeSO₄/ascorbate) to induce lipid peroxidation.

-

Lysate Preparation: Harvest and lyse the cells.

-

TBA Reaction: Mix the cell lysate with thiobarbituric acid (TBA) solution in an acidic medium.

-

Incubation & Measurement: Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct. Cool and centrifuge to pellet any precipitate.

-

Data Acquisition: Measure the absorbance of the supernatant at 532 nm. The amount of MDA is calculated using a standard curve and normalized to the total protein content of the lysate.

Modulating Endogenous Defenses: The Nrf2-ARE Pathway

Expertise & Rationale: A sophisticated antioxidant may not only scavenge ROS directly but also bolster the cell's own defense systems. The master regulator of the cellular antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[21][22] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[21][23] In the presence of activators (like certain polyphenols), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous protective genes.[21][22] This upregulates the expression of phase II detoxification and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[21] Investigating Acrovestone's ability to activate this pathway provides insight into a potentially more potent and lasting indirect antioxidant effect.

-

Nrf2 Nuclear Translocation (Western Blot/Immunofluorescence):

-

Treat cells with Acrovestone for short time points (e.g., 1, 2, 4 hours).

-

Isolate nuclear and cytoplasmic protein fractions.

-

Perform Western blotting using antibodies against Nrf2. An increase in Nrf2 in the nuclear fraction indicates activation.

-

Alternatively, use immunofluorescence microscopy to visually confirm Nrf2's movement from the cytoplasm to the nucleus.

-

-

ARE-Luciferase Reporter Assay:

-

Use a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

-

Treat these cells with Acrovestone for 6-24 hours.

-

Measure luciferase activity. An increase in luminescence indicates that Acrovestone is capable of activating transcription via the ARE.

-

-

Target Gene Expression (RT-qPCR/Western Blot):

-

Treat cells with Acrovestone for longer time points (e.g., 6, 12, 24 hours).

-

Measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) using RT-qPCR.

-

Measure the protein levels of HO-1 and NQO1 using Western blotting to confirm that the transcriptional activation leads to increased protein expression.

-

Caption: Acrovestone-mediated activation of the Nrf2-ARE antioxidant pathway.

Data Summary and Interpretation

To facilitate a clear comparison of Acrovestone's antioxidant profile, quantitative data should be summarized in tables.

Table 1: Summary of Acellular Antioxidant Capacity of Acrovestone

| Assay | Metric | Acrovestone | Positive Control (e.g., Trolox) |

|---|---|---|---|

| DPPH Scavenging | IC50 (µg/mL) | [Insert Value] | [Insert Value] |

| FRAP | µmol TE/g | [Insert Value] | [Insert Value] |

Table 2: Summary of Cellular Antioxidant and Cytotoxicity Data

| Cell Line | Assay | Metric | Result for Acrovestone |

|---|---|---|---|

| [e.g., HepG2] | MTT | Non-Toxic Conc. (µM) | [e.g., ≤ 50 µM] |

| [e.g., HepG2] | CAA (DCFH-DA) | % Reduction in ROS | [Insert Value at specific conc.] |

| [e.g., HepG2] | Lipid Peroxidation | % Inhibition of MDA | [Insert Value at specific conc.] |

| [e.g., HepG2] | Nrf2 Activation | Fold-Increase ARE-Luciferase | [Insert Value at specific conc.] |

Conclusion and Future Directions

This guide provides a comprehensive, multi-faceted framework for the in vitro evaluation of Acrovestone's antioxidant properties. By systematically progressing from basic chemical reactivity to complex cellular defense mechanisms, researchers can build a robust profile of the compound's potential. A strong performance across these assays—demonstrating not only direct radical scavenging and reducing power but also the ability to protect cells from oxidative insults, inhibit lipid peroxidation, and activate the endogenous Nrf2-ARE pathway—would provide a compelling, self-validating rationale for advancing Acrovestone into more advanced preclinical models of diseases rooted in oxidative stress. Future in vitro work could explore the specific molecular interactions with Keap1 or investigate effects on mitochondrial ROS production to further refine our understanding of its mechanism of action.

References

-

Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry. [Link]

-

Iqbal, J., Abbasi, B. A., Mahmood, T., Kanwal, S., Ali, B., Shah, S. A., & Khalil, A. T. (2017). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. The Natural Products Journal. [Link]

-

da Silva, J. K., de Medeiros, A. C. D., de Andrade, D. A., & de Oliveira, M. B. M. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food and Chemical Toxicology. [Link]

-

Sharifi-Rad, M., Anil Kumar, N. V., Zucca, P., Varoni, E. M., Dini, L., Panzarini, E., ... & Sharifi-Rad, J. (2020). Lifestyle, Oxidative Stress, and Antioxidants: Back and Forth in the Pathophysiology of Chronic Diseases. Frontiers in Physiology. [Link]

-

Gebrehiwot, K. G., Unnithan, C. R., & Ramalingam, S. (2016). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Journal of Applied Pharmaceutical Science. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159969, Acrovestone. PubChem. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Cell Biolabs. [Link]

-

Cornara, L., Xiao, J., & Burlando, B. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants. [Link]

-

Cornara, L., Xiao, J., & Burlando, B. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants (Basel, Switzerland), 10(6), 911. [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]

-

Zhu, H., Zhang, H., Liu, D., & Li, F. (2022). Simultaneous Study of Anti-Ferroptosis and Antioxidant Mechanisms of Butein and (S)-Butin. Antioxidants. [Link]

-

Cornara, L., Xiao, J., & Burlando, B. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 911. [Link]

-

Boligon, A. A., Janovik, V., Pivetta, M. R., Pereira, R. P., & Athayde, M. L. (2012). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research. [Link]

-

Bursal, E., & Gülçin, İ. (2011). Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L. Journal of the Serbian Chemical Society. [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Louis, A. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS. [Link]

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Kumphune, S. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Chiang Mai Medical Journal. [Link]

-

Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Biomedical Engineering and Medical Devices. [Link]

-

Starr, J. M., & Cookson, M. R. (2012). Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity. Neurotoxicology. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Semantic Scholar. [Link]

-

George, J., & Al-Salami, H. (2022). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Cancers. [Link]

-

Edwards, S. G., Murray, E. J., & Atherton, H. A. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food Science & Nutrition. [Link]

-

Wang, C., Chen, L., & Zhang, H. (2017). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Journal of Food Science and Technology. [Link]

-

Özyürek, M., Güçlü, K., & Apak, R. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Zhang, H., Wang, G., Niu, Y., Yang, X., & He, L. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. Molecules. [Link]

-

Scuteri, D., Birtic, S., Morrone, L. A., & Bagetta, G. (2022). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Pharmaceuticals. [Link]

-

Figueras, E. (2018). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Johnson, J. A., Johnson, D. A., Kraft, A. D., Calkins, M. J., Jakel, R. J., Vargas, M. R., & Chen, P. C. (2008). The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration. Annals of the New York Academy of Sciences. [Link]

-

protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Antibodies.com. (n.d.). Lipid Peroxidation Assay Kit (A319696). Antibodies.com. [Link]

-

ResearchGate. (2025). Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. ResearchGate. [Link]

-

Niki, E. (2014). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. Journal of Clinical Biochemistry and Nutrition. [Link]

-

Agarwal, A., Gupta, S., & Sharma, R. K. (2005). Reactive oxygen species and in vitro fertilization. Reproductive BioMedicine Online. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Casas, J. C. S. (2020). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. Methods in Molecular Biology. [Link]

-

Tatham, B. G., & Dym, A. F. (2002). Reactive oxygen species in bovine oocyte maturation in vitro. Reproduction, Fertility and Development. [Link]

-

Almeida-Suhett, C. P., de Castro, M. R., & de Oliveira, A. C. (2014). Diazepam blocks striatal lipid peroxidation and improves stereotyped activity in a rat model of acute stress. Behavioural Brain Research. [Link]

-

Hazarika, A., Sarkar, S. N., & Hajare, S. (2003). Lipid peroxidation and decline in antioxidant status as one of the toxicity measures of diazinon in the testis. Toxicology Letters. [Link]

-

YouTube. (2020, October 19). Antioxidant assay by DPPH Method \ Free radical scavening activity. YouTube. [Link]

-

Guérin, P., El Mouatassim, S., & Ménézo, Y. (2001). Reactive oxygen species in bovine embryo in vitro production. Reproduction, Fertility and Development. [Link]

-

Ali, A. A., & Bilodeau, J. F. (2020). An Overview of Reactive Oxygen Species Damage Occurring during In Vitro Bovine Oocyte and Embryo Development and the Efficacy of Antioxidant Use to Limit These Adverse Effects. Antioxidants. [Link]

Sources

- 1. 1-(3-(1-(3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl)-3-methylbutyl)-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)ethanone | C32H42O8 | CID 159969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acrovestone CAS#: 24177-16-0 [amp.chemicalbook.com]

- 3. Reactive Oxygen Species Generation and Use of Antioxidants during In Vitro Maturation of Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 17. researchgate.net [researchgate.net]

- 18. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. Lipid Peroxidation Assay Kit (A319696) | Antibodies.com [antibodies.com]

- 21. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Acrovestone: An In-depth Technical Guide

Foreword: Unveiling the Therapeutic Potential of Acrovestone

Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical structures with a wide array of biological activities.[1][2] Acrovestone, a polyphenol isolated from Acronychia pedunculata, represents a promising candidate for further investigation.[3][4] This guide provides a comprehensive framework for the preliminary biological activity screening of Acrovestone, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of robust, efficient, and mechanistically insightful screening to lay a solid foundation for future preclinical and clinical development.

Acrovestone: A Profile of the Molecule

Acrovestone is a polyphenol with the chemical name 1-(3-(1-(3-Acetyl-2,6-dihydroxy-4-methoxy-5-(3-methyl-2-buten-1-yl)phenyl)-3-methylbutyl)-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl)ethanone.[3][5] Its structure, characterized by multiple hydroxyl groups and prenyl moieties, suggests a predisposition for various biological interactions.[3] Preliminary studies have indicated that Acrovestone possesses moderate antioxidant and antityrosinase activities.[3][4] This initial evidence warrants a broader investigation into its potential therapeutic applications.

Chemical Structure of Acrovestone:

Caption: A 2D representation of the chemical structure of Acrovestone.

Strategic Framework for Preliminary Biological Screening

A preliminary biological screen should be designed to be both broad and efficient, providing a panoramic view of a compound's potential bioactivities.[1][6] For Acrovestone, we propose a tiered screening cascade focusing on three key areas with high relevance to drug discovery: cytotoxicity (anticancer potential), antimicrobial activity, and antioxidant capacity.

Caption: A tiered approach for the preliminary biological screening of Acrovestone.

Cytotoxicity Screening: Assessing Anticancer Potential

The initial step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.[7][8] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., V79 lung fibroblasts) should be cultured in their respective recommended media.[11]

-

Cell Seeding: Cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.

-

Compound Treatment: Acrovestone is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the log of the compound concentration.[11]

Data Presentation: Illustrative IC50 Values

| Cell Line | Cancer Type | Illustrative IC50 (µM) of Acrovestone |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.1 |

| HCT116 | Colorectal Carcinoma | 18.9 |

| V79 | Normal Lung Fibroblast | > 100 |

This is illustrative data for demonstration purposes.

Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant microbes necessitates the discovery of new antimicrobial agents.[12] Natural products are a rich source of such compounds.[13][14] The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][15]

Experimental Protocol: Broth Microdilution Assay

-